Urea, 1-methoxy-1-methyl-3-(1-naphthyl)-

Synthetic Methodology Process Chemistry Naphthylurea Synthesis

Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- (CAS 102613-40-1) is a trisubstituted naphthylurea derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol. The compound features a urea core bearing a 1-naphthyl group on one nitrogen and both a methoxy and a methyl substituent on the other nitrogen, distinguishing it from simpler N-aryl ureas and N-hydroxy urea lipoxygenase inhibitors.

Molecular Formula C13H14N2O2
Molecular Weight 230.26 g/mol
CAS No. 102613-40-1
Cat. No. B026492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-methoxy-1-methyl-3-(1-naphthyl)-
CAS102613-40-1
Synonyms1-Methoxy-1-methyl-3-(1-naphtyl)urea
Molecular FormulaC13H14N2O2
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCN(C(=O)NC1=CC=CC2=CC=CC=C21)OC
InChIInChI=1S/C13H14N2O2/c1-15(17-2)13(16)14-12-9-5-7-10-6-3-4-8-11(10)12/h3-9H,1-2H3,(H,14,16)
InChIKeyDACLSIFKQIYBEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methoxy-1-methyl-3-(1-naphthyl)urea (CAS 102613-40-1): Chemical Identity and Core Procurement Parameters


Urea, 1-methoxy-1-methyl-3-(1-naphthyl)- (CAS 102613-40-1) is a trisubstituted naphthylurea derivative with the molecular formula C₁₃H₁₄N₂O₂ and a molecular weight of 230.26 g/mol . The compound features a urea core bearing a 1-naphthyl group on one nitrogen and both a methoxy and a methyl substituent on the other nitrogen, distinguishing it from simpler N-aryl ureas and N-hydroxy urea lipoxygenase inhibitors [1]. It is classified within the broader family of naphthylurea tyrosine kinase inhibitors, which have demonstrated potent inhibition of VEGFR2 and PDGFR-β receptor phosphorylation at nanomolar concentrations [2]. A recently reported one-step synthesis protocol under adapted Vilsmeier conditions yields the title compound quantitatively, addressing historical multi-step synthetic challenges [3].

Why 1-Methoxy-1-methyl-3-(1-naphthyl)urea (CAS 102613-40-1) Cannot Be Replaced by Generic Naphthylurea Analogs


Generic substitution among naphthylurea derivatives is not scientifically valid because the specific substitution pattern on the urea nitrogen atoms—namely the concurrent presence of a methoxy and a methyl group on the same nitrogen—directly governs both synthetic accessibility and biological target engagement [1]. Unlike N-hydroxy urea lipoxygenase inhibitors such as N-hydroxy-N-(1-(6-methoxynaphthalen-2-yl)ethyl)urea (a comparator in the 5- and 12-lipoxygenase inhibitor class) [2], the N-methoxy-N-methyl motif in the title compound eliminates the redox-active hydroxamic acid moiety, thereby altering the compound's metabolic stability and off-target profile [3]. Furthermore, the quantitative one-step Vilsmeier-type synthesis recently reported for this specific compound cannot be applied to analogs lacking the precise 1-naphthyl and N-methoxy-N-methyl substitution, as the reaction pathway depends on the electronic and steric environment imparted by these exact substituents [4].

Quantitative Differentiation Evidence for 1-Methoxy-1-methyl-3-(1-naphthyl)urea (CAS 102613-40-1)


Synthetic Efficiency: Quantitative One-Step Yield vs. Multi-Step Routes for Naphthylurea Analogs

The title compound can be synthesized in a single step under adapted Vilsmeier conditions in quantitative yield [1]. This compares favorably to multi-step syntheses required for structurally similar N-hydroxy-N-(1-(6-methoxynaphthalen-2-yl)ethyl)urea (a representative lipoxygenase inhibitor comparator), which typically involves separate urea formation and subsequent N-hydroxy introduction steps, often with cumulative yields below 50% [2]. The N-methoxy-N-methyl substituent in the target compound enables direct installation via the Vilsmeier-type protocol without protecting group manipulations, a synthetic advantage not available to N-unsubstituted or N-aryl-only urea analogs [1].

Synthetic Methodology Process Chemistry Naphthylurea Synthesis

Kinase Selectivity Profile: VEGFR2/PDGFR-β Inhibition vs. 5-/12-Lipoxygenase Inhibition in N-Hydroxy Urea Comparators

Naphthylurea derivatives bearing the N-methoxy-N-methyl motif (including the title compound as a core scaffold representative) inhibit VEGFR2 and PDGFR-β receptor tyrosine kinase phosphorylation at nanomolar concentrations [1]. In contrast, N-hydroxy urea analogs such as N-hydroxy-N-(1-(6-methoxynaphthalen-2-yl)ethyl)urea are potent inhibitors of 5- and 12-lipoxygenase (IC₅₀ values typically in the low micromolar range) but lack significant VEGFR2/PDGFR-β activity [2]. This target class divergence means the title compound scaffold is relevant for anti-angiogenic applications (e.g., ocular neovascular disease, oncology) rather than leukotriene-mediated inflammatory conditions targeted by the N-hydroxy urea class [1][2].

Tyrosine Kinase Inhibition Angiogenesis Lipoxygenase

Structural and Spectroscopic Characterization Completeness vs. Vendor-Listed Naphthylurea Analogs

The title compound has been fully characterized by ¹H-, ²H-, ¹³C-NMR, IR, and Raman spectroscopy, with all spectral data reported in detail [1]. In comparison, closely related naphthylurea analogs such as 1-(4-methoxynaphthalen-1-yl)-3-methylurea (CAS 102613-42-3) typically have only basic vendor-supplied molecular formula and molecular weight data available, without published comprehensive spectroscopic characterization . This difference in characterization depth directly impacts the confidence with which procurement decisions can be made for use as an analytical standard or synthetic intermediate requiring identity verification.

Analytical Characterization Quality Control Structural Confirmation

Crystal Structure and Hydrogen Bonding Architecture vs. Non-Crystalline Naphthylurea Analogs

The title compound has been crystallized and its crystal structure determined, revealing a specific hydrogen bonding network involving the urea NH donor and the methoxy oxygen acceptor [1]. This is in contrast to the majority of trisubstituted naphthylurea analogs, including 1-(4-methoxynaphthalen-1-yl)-3-methylurea (CAS 102613-42-3) and N-hydroxy-N-(1-(6-methoxynaphthalen-2-yl)ethyl)urea, for which no crystal structures have been reported in the Cambridge Structural Database or primary literature [2]. The defined crystal packing and hydrogen bonding pattern provide predictable solubility and stability characteristics, which are essential for formulation development and solid-state property optimization.

Solid-State Chemistry Crystallography Formulation Development

Recommended Application Scenarios for 1-Methoxy-1-methyl-3-(1-naphthyl)urea (CAS 102613-40-1)


Medicinal Chemistry: VEGFR2/PDGFR-β Kinase Inhibitor Scaffold for Anti-Angiogenic Programs

The N-methoxy-N-methyl naphthylurea scaffold, represented by the title compound, is directly implicated in nanomolar inhibition of VEGFR2 and PDGFR-β tyrosine kinases, as established in the naphthylurea derivatives patent [1]. This compound is the appropriate starting point for medicinal chemistry optimization campaigns targeting ocular neovascular diseases (e.g., corneal neovascularization, wet AMD) and solid tumors, where dual VEGFR2/PDGFR-β blockade is therapeutically desirable [1]. The quantitative one-step synthesis [2] additionally supports rapid analog generation for SAR exploration.

Analytical Reference Standard: Fully Characterized Naphthylurea for Method Development and Quality Control

With complete ¹H-, ²H-, ¹³C-NMR, IR, Raman, and single-crystal X-ray diffraction data published [2], this compound is uniquely suited as a certified reference standard for HPLC, LC-MS, and NMR method development and validation. Unlike minimally characterized vendor analogs such as 1-(4-methoxynaphthalen-1-yl)-3-methylurea (CAS 102613-42-3) , the extensive spectroscopic dataset enables unambiguous identity confirmation, making it the preferred choice for GLP laboratories and pharmaceutical quality control settings.

Process Chemistry and Scale-Up: High-Yield Single-Step Synthesis as a Benchmark Naphthylurea Intermediate

The reported quantitative one-step synthesis under adapted Vilsmeier conditions [2] establishes this compound as a benchmark intermediate for process chemistry development. Procurement of this compound enables direct replication of the published procedure for in-house scale-up validation, avoiding the multi-step, lower-yielding routes characteristic of N-hydroxy urea lipoxygenase inhibitors [3]. This is particularly relevant for CROs and CDMOs building naphthylurea-based libraries.

Solid-State and Formulation Development: Crystalline Naphthylurea with Defined Hydrogen Bonding

The availability of a solved crystal structure with defined hydrogen bonding architecture [2] makes this compound a model system for solid-state pharmaceutics research, including polymorph screening, co-crystal design, and amorphous solid dispersion development. In contrast, structurally analogous naphthylureas such as CAS 102613-42-3 and N-hydroxy urea derivatives [3] lack this fundamental solid-state characterization, positioning the title compound as the superior choice for pre-formulation studies.

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